N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide, also known as BTZ043, is a compound that has recently gained attention in the scientific community due to its potential as a new tuberculosis drug.
Scientific Research Applications
Anti-inflammatory and Antioxidant Applications
Benzofused thiazole derivatives, including those related to the chemical structure , have shown promising anti-inflammatory and antioxidant activities. These compounds have been synthesized and evaluated for their potential to act as therapeutic agents, with some derivatives showing distinct anti-inflammatory activity comparable to standard references. The antioxidant activity of these compounds has been demonstrated against multiple reactive species, highlighting their therapeutic potential in managing conditions related to oxidative stress and inflammation (Raut et al., 2020).
Anticancer Potential
The benzothiazole nucleus is considered a key moiety in several biologically active compounds, with a broad spectrum of activities including anticancer effects. Derivatives of benzothiazole have been identified as potential chemotherapeutic agents due to their antimicrobial, analgesic, anti-inflammatory, and notably, antitumor activities. Structural modifications of benzothiazole derivatives have been explored to enhance their anticancer efficacy, making them promising candidates for drug development in oncology (Kamal et al., 2015).
Neurological Disorders Treatment
1,2-Benzisoxazole derivatives, sharing a part of the chemical structure with "N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide," have been utilized in the development of medications for neurological disorders. These compounds form the basis of several clinically approved drugs for treating epilepsy and psychiatric conditions, demonstrating the potential of related structures in CNS therapeutics (Uto, 2015).
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S/c21-16(14-8-9-18-22-14)19-12-5-3-4-11(10-12)17-20-13-6-1-2-7-15(13)23-17/h1-10H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAWHTVMNJZHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.